molecular formula C11H23ClN4OS2 B12840729 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride

Cat. No.: B12840729
M. Wt: 326.9 g/mol
InChI Key: GQYQMXMAICNGEA-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and a guanidinoethyl group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the dithiolane ring, which can be synthesized from lipoic acid derivatives. The guanidinoethyl group is then introduced through a series of reactions involving amination and subsequent coupling with the dithiolane ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: Reduction reactions can break the disulfide bonds back into thiols.

    Substitution: The guanidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to the presence of the guanidino group.

    Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress levels. The guanidino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can trigger signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: A compound with a similar dithiolane ring structure, known for its antioxidant properties.

    Arginine Derivatives: Compounds containing guanidino groups, which are important in various biological processes.

Uniqueness

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is unique due to the combination of the dithiolane ring and the guanidinoethyl group. This dual functionality allows it to participate in both redox reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H23ClN4OS2

Molecular Weight

326.9 g/mol

IUPAC Name

N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide;hydrochloride

InChI

InChI=1S/C11H22N4OS2.ClH/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9;/h9H,1-8H2,(H,14,16)(H4,12,13,15);1H

InChI Key

GQYQMXMAICNGEA-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCN=C(N)N.Cl

Origin of Product

United States

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